molecular formula C12H11NO2 B8599184 (3-Phenoxypyridin-2-yl)methanol

(3-Phenoxypyridin-2-yl)methanol

Cat. No.: B8599184
M. Wt: 201.22 g/mol
InChI Key: DRGANAYEOQHOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Phenoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(3-phenoxypyridin-2-yl)methanol

InChI

InChI=1S/C12H11NO2/c14-9-11-12(7-4-8-13-11)15-10-5-2-1-3-6-10/h1-8,14H,9H2

InChI Key

DRGANAYEOQHOPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of acetic acid 3-phenoxy-pyridin-2-ylmethyl ester (0.234 g, 0.96 mmol) in MeOH (10 mL) was added K2CO3 (0.264 g, 1.92 mmol) and the mixture stirred at room temperature for 2 h. The mixture was concentrated and the resultant residue was diluted with CH2Cl2 (30 mL). The organic layer was washed with saturated aqueous NaHCO3 (2×30 mL), dried (MgSO4), and concentrated to give (3-phenoxy-pyridin-2-yl)-methanol as a clear oil (0.130 g, 68%), which was used without further purification. 1H NMR (CDCl3) δ 4.26 (t, 1H, J=4.8 Hz), 4.84 (d, 2H, J=4.3 Hz), 6.97 (m, 2H), 7.18 (m, 3H), 7.37 (m, 2H), 8.32 (dd, 1H, J=2.9, 1.4 Hz).
Name
acetic acid 3-phenoxy-pyridin-2-ylmethyl ester
Quantity
0.234 g
Type
reactant
Reaction Step One
Name
Quantity
0.264 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (6-chloro-3-phenoxypyridin-2-yl)methanol (88 mg) in ethanol (1.5 ml), 10 mg of 10% palladium-carbon catalyst was added, and the reaction solution was stirred for 20 hours under hydrogen atmosphere. The catalyst was filtered off through Celite, and the filtrate was distilled off under reduced pressure to afford the title compound as a yellow solid.
Name
(6-chloro-3-phenoxypyridin-2-yl)methanol
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
10 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.